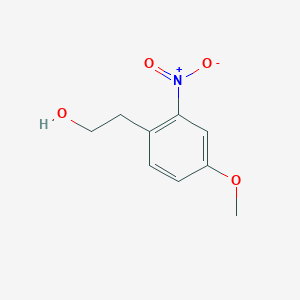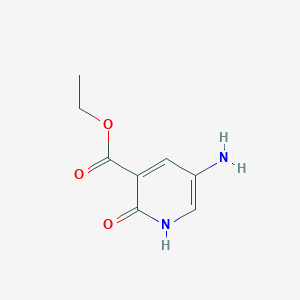
Ethyl 5-amino-2-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of amino, hydroxyl, and carboxylate groups attached to the pyridine ring makes this compound highly versatile and reactive. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,5-dihydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product.
Another method involves the cyclization of ethyl 3-amino-4-hydroxybenzoate with formamide under acidic conditions
Industrial Production Methods
In industrial settings, the production of ethyl 5-amino-2-hydroxypyridine-3-carboxylate often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 5-amino-2-oxopyridine-3-carboxylate.
Reduction: Formation of ethyl 5-amino-2-hydroxypyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It has shown promise in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Explored for its potential therapeutic applications. It is being studied for its role in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the production of fine chemicals and specialty chemicals. It is also used in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 5-amino-2-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The carboxylate group can also participate in ionic interactions, further modulating the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-hydroxypyridine-3-carboxylate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Ethyl 5-amino-2-hydroxybenzoate: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and uses.
Ethyl 3-amino-4-hydroxybenzoate: Another benzene derivative with different substitution patterns and reactivity.
The uniqueness of ethyl 5-amino-2-hydroxypyridine-3-carboxylate lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 5-amino-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDHTCMTOHCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
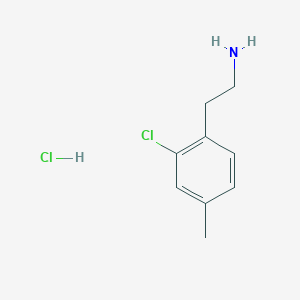
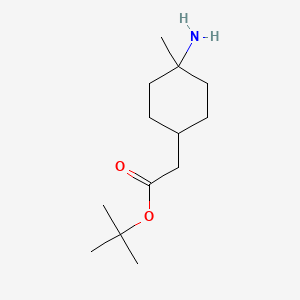
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
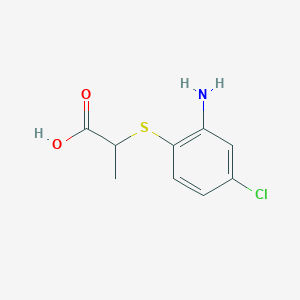
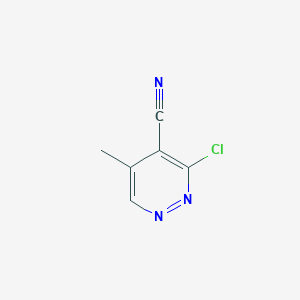
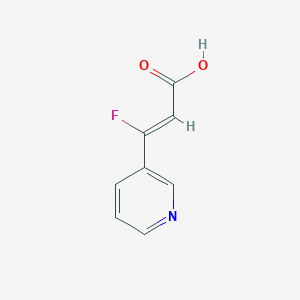
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
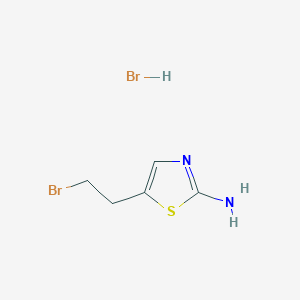
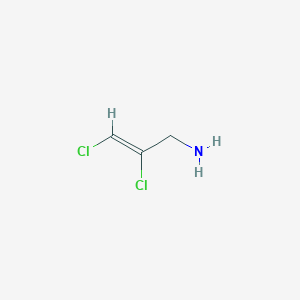
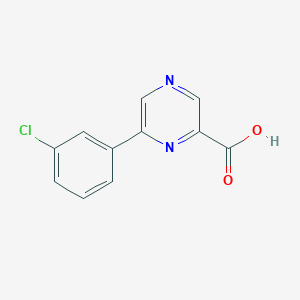
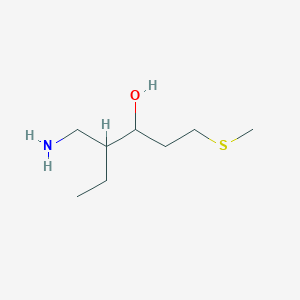
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
